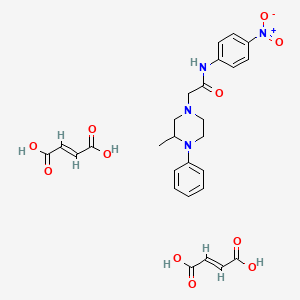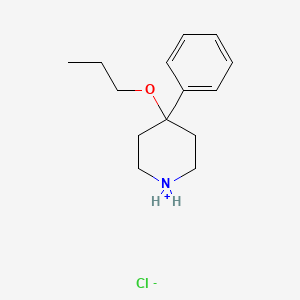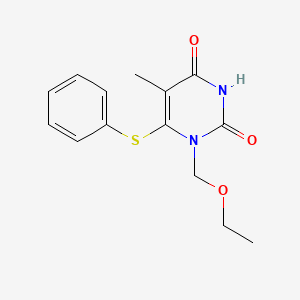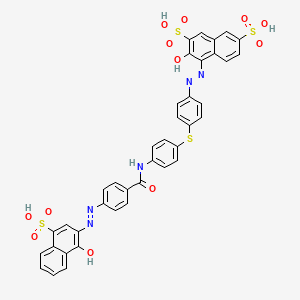
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-pentyloxymethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine is a synthetic nucleoside analog
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine typically involves multiple steps, starting from uridine. The process includes selective protection and deprotection of hydroxyl groups, introduction of the 4-methylbenzoyl group, and the addition of the pentyloxymethyl group. Common reagents used in these reactions include protecting groups like silyl ethers and benzoyl chlorides, as well as catalysts such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may target specific enzymes or pathways involved in DNA or RNA synthesis, leading to inhibition of viral replication or cancer cell growth.
相似化合物的比较
Similar Compounds
- 2,3-dideoxy-5-O-(4-methylbenzoyl)-5-methoxymethylcytidine
- methyl 2-bromo-2,3-dideoxy-5-O-(4-methylbenzoyl)-D-erythropentofuranoside
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine is unique due to its specific modifications, which enhance its stability and potential biological activity compared to similar compounds. Its pentyloxymethyl group, in particular, may confer unique properties that make it more effective in certain applications.
属性
CAS 编号 |
133697-40-2 |
|---|---|
分子式 |
C23H30N2O6 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
[(2S,5R)-5-[2,4-dioxo-5-(pentoxymethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C23H30N2O6/c1-3-4-5-12-29-14-18-13-25(23(28)24-21(18)26)20-11-10-19(31-20)15-30-22(27)17-8-6-16(2)7-9-17/h6-9,13,19-20H,3-5,10-12,14-15H2,1-2H3,(H,24,26,28)/t19-,20+/m0/s1 |
InChI 键 |
HSKYUTDJWUKGFD-VQTJNVASSA-N |
手性 SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C |
规范 SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



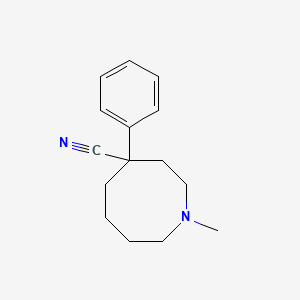
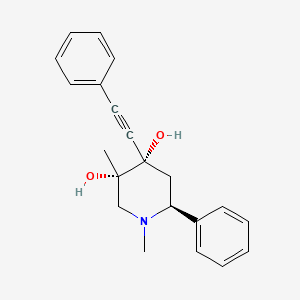
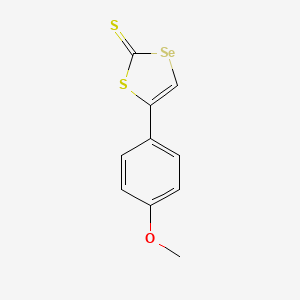

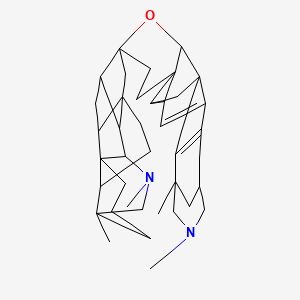


![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
